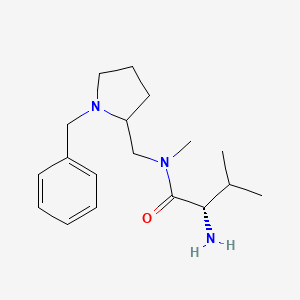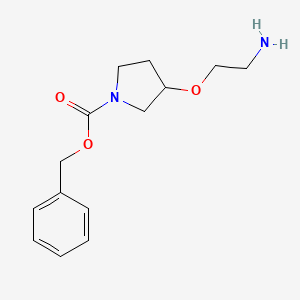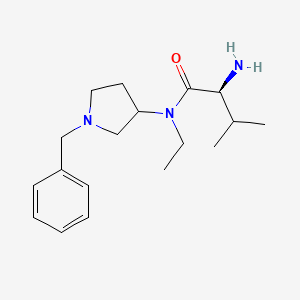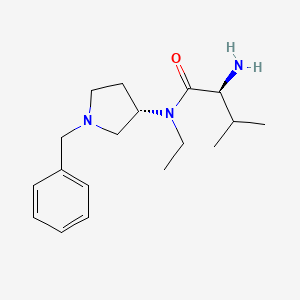![molecular formula C10H20N2O2 B7922591 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7922591.png)
1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethanone group, which is a simple ketone. The presence of an ethyl and a hydroxy-ethyl group attached to the nitrogen atom of the pyrrolidine ring adds to its complexity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as 1,4-diketone, the pyrrolidine ring can be formed through a cyclization reaction.
Introduction of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of Ethyl and Hydroxy-Ethyl Groups: The ethyl and hydroxy-ethyl groups can be introduced through nucleophilic substitution reactions using ethylamine and 2-hydroxyethylamine, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and hydroxy-ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Ethylamine, 2-hydroxyethylamine
Major Products:
Oxidation: Formation of a carbonyl group
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
Aplicaciones Científicas De Investigación
1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
- 1-{(S)-3-[Methyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone
- 1-{(S)-3-[Ethyl-(2-methoxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone
- 1-{(S)-3-[Ethyl-(2-hydroxy-propyl)-amino]-pyrrolidin-1-yl}-ethanone
Comparison: Compared to similar compounds, 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone is unique due to the presence of both ethyl and hydroxy-ethyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-[(3S)-3-[ethyl(2-hydroxyethyl)amino]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-11(6-7-13)10-4-5-12(8-10)9(2)14/h10,13H,3-8H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDXXWQOJODLCO-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)[C@H]1CCN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid](/img/structure/B7922547.png)
![[((S)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid](/img/structure/B7922553.png)
![[(1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7922555.png)
![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7922559.png)
![1-{(S)-2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7922564.png)
![1-{(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7922570.png)
![1-(2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7922577.png)
![1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7922586.png)
![1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7922593.png)
![1-((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7922594.png)
